molecular formula C11H12ClFO2 B15248166 ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

Cat. No.: B15248166
M. Wt: 230.66 g/mol
InChI Key: NUXJZKQUYOGYQC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a complex aromatic structure with chlorine, fluorine, and methyl substituents, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid+ethanolH2SO4ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate+water\text{2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid+ethanolH2​SO4​​ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted esters.

    Oxidation: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.

Scientific Research Applications

Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The chlorine and fluorine substituents may enhance its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
  • Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)propanoate
  • Ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)butanoate

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H12ClFO2/c1-3-15-10(14)6-8-4-5-9(13)7(2)11(8)12/h4-5H,3,6H2,1-2H3

InChI Key

NUXJZKQUYOGYQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)F)C)Cl

Origin of Product

United States

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